CART(62-76)(human,rat)

Description

Properties

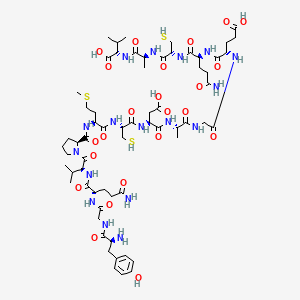

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H99N17O23S3/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-107-7)57(96)78-42(28-106)61(100)76-40(24-49(89)90)59(98)70-31(5)52(91)68-25-46(85)73-37(16-19-48(87)88)55(94)74-38(15-18-45(67)84)56(95)77-41(27-105)60(99)71-32(6)53(92)80-51(30(3)4)64(103)104/h10-13,29-32,35-43,50-51,82,105-106H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFNEVMDUKVDPJ-XJHNVALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H99N17O23S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CART(62-76) in Appetite Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system with a significant role in energy homeostasis. Post-translational processing of the CART pro-peptide yields several biologically active fragments, including CART(55-102) and CART(62-76). These peptides, particularly abundant in hypothalamic nuclei integral to appetite control, have been demonstrated to exert potent anorexigenic effects. This document provides a comprehensive technical overview of the mechanism of action of the specific fragment, CART(62-76), in the regulation of appetite. It details its interaction with key hypothalamic circuits, summarizes quantitative outcomes from pivotal studies, outlines common experimental protocols, and illustrates the underlying signaling pathways.

Core Mechanism of Action: Anorexigenic Modulation

The primary role of centrally administered CART peptides is the inhibition of food intake.[1][2] This action is conserved across various species, including rodents and fish.[3][4] The fragment CART(62-76) has been specifically shown to reduce food consumption and is believed to contribute to an endogenous inhibitory tone on feeding.[5] The mechanism is multifaceted, involving direct action on key appetite-regulating neurons and modulation of other neuropeptide systems. While the definitive receptor for CART peptides remains unidentified, evidence points towards the involvement of a G protein-coupled receptor (GPCR).[1][6]

CART peptides are prominently expressed in critical regions of the hypothalamus that control energy balance, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH).[7] Within the ARC, two neuronal populations with opposing functions on energy homeostasis reside: the orexigenic neurons that co-express Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP), and the anorexigenic neurons that co-express Pro-opiomelanocortin (POMC) and CART.[1][8] CART(62-76) is thought to exert its effects primarily by modulating the activity of these interconnected circuits.

Signaling Pathways

Although the specific CART receptor has not been cloned, functional studies suggest it is a GPCR that signals through Gi/o proteins.[6] Activation of this putative receptor by CART peptides has been shown to trigger downstream intracellular cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).[6] This signaling is sensitive to pertussis toxin, further implicating Gi/o protein involvement.[6]

Interaction with Hypothalamic Appetite Circuits

The anorexigenic effect of CART(62-76) is largely mediated by its interactions within the hypothalamus.

-

Co-localization with POMC: In the arcuate nucleus, CART is almost entirely co-localized with POMC in anorexigenic neurons.[8][9] Activation of these POMC/CART neurons leads to the suppression of feeding.[9] Leptin, a satiety hormone, increases the expression of CART mRNA in the ARC, suggesting that CART peptides may be downstream mediators of leptin's anorectic effects.[10]

-

Antagonism of NPY: CART(62-76) effectively attenuates the potent appetite-stimulating effects of NPY.[4][5] Immunohistochemical studies have shown NPY-immunoreactive nerve terminals in close proximity to CART-containing cell bodies in the PVN, providing an anatomical basis for this interaction.[5][10] This suggests that CART peptides may act to counterbalance the orexigenic drive from the NPY/AgRP neuronal system.

Quantitative Data Summary

The anorexigenic effects of CART peptides have been quantified in numerous studies. The following tables summarize key findings related to central administration.

Table 1: Effect of CART Peptides on Spontaneous and NPY-Induced Food Intake

| Peptide Fragment | Species | Administration Route | Dose | Effect on Food Intake | Reference |

| CART(62-76) | Goldfish | Intracerebroventricular (i.c.v.) | N/A | ↓ Spontaneous feeding & ↓ NPY-induced feeding | [4] |

| CART(55-102) | Goldfish | Intracerebroventricular (i.c.v.) | N/A | ↓ Spontaneous feeding & ↓ NPY-induced feeding (more potent than 62-76) | [4] |

| CART(55-102) | Rat | Intracerebroventricular (i.c.v.) | 0.2 nmol | Significant reduction in food intake | [11] |

| CART(55-102) | Rat | Intra-PVN | 0.2 & 0.6 nmol | Significant reduction in food intake | [11] |

| CART(82-103) | Rat | Intracerebroventricular (i.c.v.) | N/A | Attenuated NPY-induced feeding | [5] |

| Anti-CART Antibody | Rat | Intracerebroventricular (i.c.v.) | N/A | ↑ Stimulated feeding | [5][10] |

Table 2: Effects of CART Peptides on Hypothalamic Neuropeptide Release (in vitro)

| Peptide Fragment | Preparation | Concentration | Effect on Release | Reference |

| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ CRH | [11] |

| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ TRH | [11] |

| CART(55-102) | Hypothalamic Explants | 100 nM | ↑ Neuropeptide Y | [11] |

| CART(55-102) | Hypothalamic Explants | 100 nM | ↓ α-MSH | [11] |

Note: The finding that CART(55-102) can stimulate NPY release while simultaneously inhibiting NPY-induced feeding highlights the complexity of its regulatory role, which may be site- and context-dependent.

Experimental Protocols

The anorexigenic properties of CART(62-76) are typically investigated using in vivo animal models. Below is a generalized protocol for assessing its effect on food intake.

References

- 1. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]

- 3. Demystifying Functional Role of Cocaine- and Amphetamine-Related Transcript (CART) Peptide in Control of Energy Homeostasis: A Twenty-Five Year Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of CART peptides on food consumption, feeding and associated behaviors in the goldfish, Carassius auratus: actions on neuropeptide Y- and orexin A-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CART peptides in the central control of feeding and interactions with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Gene Expression and the Control of Food Intake by Hypothalamic POMC/CART Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Actions of cocaine- and amphetamine-regulated transcript (CART) peptide on regulation of appetite and hypothalamo-pituitary axes in vitro and in vivo in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anorexigenic and Anxiogenic Roles of CART(62-76) in the Hypothalamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(62-76), within the hypothalamus. Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, and the fragment encompassing amino acids 62-76 has been identified as a biologically active component, particularly in the regulation of feeding behavior and emotional states. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

Core Functions of CART(62-76) in the Hypothalamus

Intracerebroventricular (ICV) administration of CART(62-76) into the hypothalamus of animal models has been shown to elicit two primary physiological responses: a decrease in food intake and an increase in anxiety-like behaviors.[1][2] These effects are mediated through the modulation of hypothalamic circuits that control energy homeostasis and emotional processing.

Anorexigenic Effects

CART(62-76) is a potent anorexigenic peptide, meaning it suppresses appetite and reduces food consumption.[3] This effect is believed to be a key component of the broader role of CART peptides in energy balance. Studies have demonstrated that central administration of CART peptides can inhibit both baseline and starvation-induced feeding.[4] Furthermore, CART peptides can counteract the orexigenic (appetite-stimulating) effects of other neuropeptides, such as Neuropeptide Y (NPY).[3][5] The anorexigenic properties of CART(62-76) make it a molecule of interest for research into appetite regulation and the development of anti-obesity therapeutics.

Anxiogenic Effects

In addition to its role in feeding, CART(62-76) has been observed to induce anxiety-like behaviors in rodents.[6] This is typically assessed using behavioral paradigms such as the elevated plus-maze and the open-field test. The anxiogenic effects of CART peptides suggest their involvement in the modulation of emotional states and stress responses within the hypothalamus and interconnected brain regions.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of CART peptides in the hypothalamus. While specific dose-response data for CART(62-76) is limited in the literature, data for the closely related and often co-studied CART(55-102) peptide provides valuable insights into the dose-dependent nature of these effects.

| Parameter | CART Peptide Fragment | Dose (ICV) | Effect | Species | Reference |

| Food Intake | CART(55-102) | 1 µg | Dose-dependent decrease in Ensure intake | Rat | [1] |

| Meal Size | CART(55-102) | 1 µg | Decreased meal size | Rat | [1] |

| Interlick Interval | CART(55-102) | 0.5 µg | Increased from 183 ± 3 ms (B15284909) to 192 ± 4 ms | Rat | [1] |

| Interlick Interval | CART(55-102) | 1 µg | Increased to 201 ± 1 ms | Rat | [1] |

| Interlick Interval | CART(55-102) | 2 µg | Increased to 214 ± 6 ms | Rat | [1] |

| Behavioral Test | CART Peptide Fragment | Effect | Species | Reference |

| Elevated Plus-Maze | CART(62-76) | Induces anxiogenic-like effects | Rat | [2] |

| Open-Field Test | CART Peptides | Can be used to assess anxiety and locomotor activity | Rodents | [8] |

| Neurochemical Parameter | CART Peptide Fragment | Concentration | Effect | Brain Region | Species | Reference |

| Extracellular Serotonin (B10506) (5-HT) | CART(62-76) | 10-100 µM | Concentration-dependent increase in 5-HT | Dorsal Raphe Nucleus & Nucleus Accumbens | Rat | [9] |

| Extracellular Serotonin (5-HT) | CART(62-76) | 100 µM | Significant increase in 5-HT in the Nucleus Accumbens when infused into the Dorsal Raphe Nucleus | Nucleus Accumbens | Rat | [9] |

Signaling Pathway of CART Peptides

While a specific receptor for CART peptides has yet to be definitively identified, evidence strongly suggests that they mediate their effects through a G-protein coupled receptor (GPCR), likely coupled to an inhibitory G-protein (Gi/o).[10][11] Activation of this putative receptor by CART(62-76) is thought to initiate a downstream signaling cascade that ultimately alters neuronal activity and neurotransmitter release.

The proposed signaling pathway involves the following key steps:

-

Receptor Binding: CART(62-76) binds to its putative Gi/o-coupled receptor on the surface of hypothalamic neurons.

-

G-Protein Activation: This binding event leads to the dissociation of the Gi/o protein subunits.

-

Adenylate Cyclase Inhibition: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: Inhibition of adenylyl cyclase results in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).

-

PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).

-

Modulation of Downstream Targets: Inactivated PKA is unable to phosphorylate its downstream target proteins, which can include ion channels, transcription factors, and other enzymes, ultimately leading to changes in neuronal excitability and function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of CART(62-76) in the hypothalamus.

Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation

Objective: To surgically implant a guide cannula into the lateral ventricle of a rat brain for the direct administration of CART(62-76).

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical drill

-

Stainless steel guide cannula (26-gauge) and dummy cannula

-

Dental cement

-

Surgical screws

-

Suturing material

-

Analgesics and antibiotics

Procedure:

-

Anesthetize the rat and securely mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify the bregma landmark.

-

Using a stereotaxic atlas for the rat brain, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).

-

Drill a small hole through the skull at the target coordinates.

-

Drill additional holes for the placement of anchor screws.

-

Slowly lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

-

Secure the cannula in place using dental cement, embedding the anchor screws for stability.

-

Insert a dummy cannula into the guide cannula to maintain patency.

-

Suture the scalp incision closed around the cannula assembly.

-

Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.

Behavioral Assays

Objective: To quantify the effect of ICV-administered CART(62-76) on food intake.

Procedure:

-

Acclimate the cannulated rats to individual metabolic cages with ad libitum access to food and water.

-

Habituate the animals to the injection procedure with saline injections.

-

On the test day, fast the rats for a predetermined period (e.g., 12 hours) to induce a feeding response.

-

Administer CART(62-76) or vehicle (saline) via the ICV cannula at various doses.

-

Immediately after injection, provide a pre-weighed amount of standard chow or a palatable liquid diet.

-

Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Analyze the data to determine the dose-dependent effects of CART(62-76) on food consumption.

Objective: To assess anxiety-like behavior following ICV administration of CART(62-76).[12][13][14][15][16]

Procedure:

-

The EPM apparatus consists of two open arms and two enclosed arms, elevated above the floor.

-

Administer CART(62-76) or vehicle via the ICV cannula 15-30 minutes before the test.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

Analyze the video to quantify parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type. A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.

Objective: To evaluate general locomotor activity and anxiety-like behavior after ICV administration of CART(62-76).[8][17][18][19]

Procedure:

-

The open-field apparatus is a large, enclosed arena, often with the floor divided into a central and a peripheral zone.

-

Administer CART(62-76) or vehicle via the ICV cannula 15-30 minutes before the test.

-

Place the rat in the center of the open field.

-

Allow the animal to explore the arena for a 10-minute session.

-

Record the session using a video tracking system.

-

Analyze the data for total distance traveled (a measure of locomotor activity) and the time spent in the central zone versus the periphery. A reduction in the time spent in the center zone is interpreted as an anxiogenic-like response.

Neurochemical Analysis

Objective: To measure changes in extracellular serotonin levels in the hypothalamus following local administration of CART(62-76).[2][5][20][21]

Procedure:

-

Surgically implant a microdialysis guide cannula targeting the desired hypothalamic nucleus (e.g., paraventricular nucleus).

-

After a recovery period, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Introduce CART(62-76) into the perfusion medium (reverse dialysis) at different concentrations.

-

Continue to collect dialysate samples throughout and after the peptide administration.

-

Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Molecular Assays

Objective: To measure changes in cyclic AMP levels in hypothalamic tissue following CART(62-76) administration.

Procedure:

-

Administer CART(62-76) or vehicle via ICV injection.

-

At a predetermined time point after injection, rapidly euthanize the animal and dissect the hypothalamus.

-

Immediately homogenize the tissue in an appropriate lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Centrifuge the homogenate to pellet cellular debris.

-

Use a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify the cAMP concentration in the supernatant, following the manufacturer's instructions.[22]

-

Normalize cAMP levels to the total protein concentration of the sample.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the function of CART(62-76) in the hypothalamus.

References

- 1. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CART (62-76) (rat, human) | 210978-19-1 | 5-HT Receptor | MOLNOVA [molnova.com]

- 3. resources.tocris.com [resources.tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Neuropeptides and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential Antidepressant Role of Neurotransmitter CART: Implications for Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropeptides at the crossroad of fear and hunger: a special focus on neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iip.ucr.ac.cr [iip.ucr.ac.cr]

- 17. anilocus.com [anilocus.com]

- 18. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 19. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. real.mtak.hu [real.mtak.hu]

- 22. conductscience.com [conductscience.com]

The Discovery and Ascendancy of CART Peptides in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides have emerged as pivotal neuromodulators in the central nervous system, implicated in a diverse array of physiological and pathological processes. Since their initial identification, research has illuminated their critical roles in the regulation of feeding behavior, reward pathways, stress responses, and numerous other neurological functions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and fundamental molecular biology of CART peptides. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and therapeutic exploration in this dynamic field of neuroscience.

A Serendipitous Discovery: The History of CART Peptides

The story of CART peptides begins, unknowingly, in 1981. While isolating and sequencing somatostatin-like polypeptides from the ovine hypothalamus, Spiess and colleagues inadvertently sequenced the N-terminal 30 amino acids of an unknown polypeptide.[1] This fragment's significance would remain unrecognized for over a decade.

The official discovery of CART came in 1995 when Douglass and colleagues, employing differential display PCR, identified a novel mRNA transcript in the rat striatum that was significantly upregulated following the administration of cocaine and amphetamine.[2][3][4] This transcript was aptly named "Cocaine- and Amphetamine-Regulated Transcript" (CART).[2][3][4] Subsequent research confirmed that the peptide sequence reported by Spiess et al. in 1981 corresponded to a fragment of the protein encoded by this newly discovered CART mRNA.[5]

Further investigations revealed that the CART gene encodes a prepropeptide that undergoes post-translational processing to yield several biologically active peptide fragments.[6] In the rat, alternative splicing of the CART mRNA results in two pro-peptides of 116 or 129 amino acids.[6][7][8] In humans, only the shorter form is present.[8] The most extensively studied of these bioactive fragments are CART (55-102) and CART (62-102) in rats, which are homologous to CART (42-89) and CART (49-89) in humans, respectively.[5] These peptides are widely distributed throughout the central and peripheral nervous systems, with high concentrations in hypothalamic nuclei, the nucleus accumbens, and the pituitary gland, suggesting their involvement in a wide range of physiological functions.[5][7]

Quantitative Insights into CART Peptide Biology

The study of CART peptides has generated a wealth of quantitative data regarding their expression, binding affinities, and physiological effects. The following table summarizes key quantitative findings from foundational and subsequent research, providing a comparative reference for researchers.

| Parameter | Species | Brain Region/Cell Line | Value | Reference |

| CART mRNA Expression | Rat | Nucleus Accumbens | Upregulated by binge cocaine administration | [4] |

| Rat | Striatum | Upregulated by acute cocaine and amphetamine | [2] | |

| Rat (OLETF vs. LETO) | Medial Nucleus of the Amygdala | 66.79 ± 12.62 vs. 61.08 ± 14.01 (Intensity) | [9] | |

| Rat (OLETF vs. LETO) | Central Nucleus of the Amygdala | 78.55 ± 14.84 vs. 77.45 ± 17.77 (Intensity) | [9] | |

| Rat (OLETF vs. LETO) | Basolateral Nucleus of the Amygdala | 50.78 ± 9.6 vs. 44.22 ± 10.1 (Intensity) | [9] | |

| Rat (Morphine-treated) | Nucleus Accumbens (High-dose) | Upregulated | [10][11] | |

| Rat (Morphine-treated) | Striatum (High-dose) | Upregulated | [10][11] | |

| Rat (Morphine-treated) | Prefrontal Cortex (High-dose) | Upregulated | [10][11] | |

| Rat (Morphine-addicted) | Nucleus Accumbens | Downregulated | [10][11] | |

| Rat (Morphine-addicted) | Striatum | Downregulated | [10][11] | |

| CART Peptide Binding | Rat | AtT20 cells | Bmax: 101.4 ± 8.8 fmol/mg protein; Kd: 21.9 ± 8.0 pM | [12] |

Experimental Protocols for CART Peptide Research

The investigation of CART peptides relies on a variety of well-established molecular and cellular biology techniques. This section provides detailed methodologies for key experiments commonly employed in CART peptide research.

In Situ Hybridization for CART mRNA Localization

In situ hybridization is a powerful technique to visualize the distribution of CART mRNA within brain tissue.

Protocol:

-

Tissue Preparation:

-

Dissect the tissue of interest, fix in 4% paraformaldehyde, and cryoprotect in a 20% sucrose (B13894) solution before rapid freezing.[13]

-

Cut frozen sections and mount them on SuperFrost Plus coated slides and allow them to air dry.[13]

-

-

Probe Preparation:

-

Synthesize digoxigenin (B1670575) (DIG) or fluorescein (B123965) isothiocyanate (FITC) labeled antisense RNA probes complementary to the CART mRNA sequence.[13]

-

-

Hybridization:

-

Washing and Detection:

-

Remove the coverslips and perform a series of washes to remove unbound probe. This typically includes washes in MABT buffer and a high-temperature wash buffer at 65°C.[13]

-

Block non-specific binding sites using a blocking solution for 1 hour.[13]

-

Incubate the slides with an alkaline phosphatase-conjugated anti-DIG or anti-FITC antibody (e.g., at a 1/1500 dilution) overnight at 4°C.[13]

-

Wash the slides extensively with MABT buffer.[13]

-

Develop the signal using a chromogenic substrate such as NBT/BCIP in a development buffer at 37°C until the desired color intensity is reached.[13]

-

Stop the reaction by washing with water, then dehydrate the slides and mount with a xylene-based mountant.[13]

-

Immunohistochemistry for CART Peptide Localization

Immunohistochemistry allows for the visualization of CART peptide expression and localization at the protein level.

Protocol:

-

Tissue Preparation and Deparaffinization:

-

Fix the tissue in 10% formalin overnight at 4°C and embed in paraffin.[14]

-

Cut tissue sections and mount them on slides.[14]

-

Deparaffinize the sections by immersing them in xylene followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%, 50%) and a final rinse in water.[15][16]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer such as 10 mM sodium citrate (B86180) (pH 6.0) or 1 mM EDTA (pH 8.0).[15][16]

-

Heat the slides in a microwave or steamer for a specified time (e.g., 20-30 minutes) and then allow them to cool to room temperature.[14][16]

-

-

Immunostaining:

-

Block endogenous peroxidase activity by incubating the slides in a solution of methanol (B129727) and hydrogen peroxide.[14]

-

Block non-specific antibody binding by incubating the sections in a blocking buffer containing normal serum from the species in which the secondary antibody was raised.[14]

-

Incubate the sections with a primary antibody specific to the CART peptide of interest, diluted in blocking buffer, for 1 hour at 37°C or overnight at 4°C.[14]

-

Wash the slides with PBS.[14]

-

Incubate with a biotinylated secondary antibody, followed by washes in PBS.[15]

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate and wash again.

-

Develop the signal using a chromogenic substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[16]

-

Counterstain with a nuclear stain such as hematoxylin (B73222) to visualize cell nuclei.[16]

-

Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.[16]

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches in CART peptide research, the following diagrams have been generated using the DOT language.

Caption: Putative signaling pathway of CART peptides.

Caption: General experimental workflow for studying CART peptides.

The Enigmatic Receptor and Future Directions

A significant challenge in the field has been the definitive identification of the CART peptide receptor. While in vitro studies strongly suggested the existence of a G-protein coupled receptor coupled to Gi/Go proteins, its identity remained elusive for many years.[17] In 2020, GPR160 was identified as a potential receptor for CART peptides.[17] However, this finding has been contested, with subsequent studies failing to demonstrate specific binding of radiolabeled CART to GPR160 in human cell lines or GPR160-mediated signaling in response to CART.[17][18] This controversy highlights the need for further research to unequivocally identify and characterize the CART peptide receptor(s).

The de-orphanization of the CART receptor is a critical step for advancing the field. It will enable the development of specific agonists and antagonists, which are invaluable tools for dissecting the precise physiological roles of CART peptides and for exploring their therapeutic potential. Given the involvement of CART peptides in a wide range of neurological functions, including appetite regulation, drug addiction, and stress, the CART system represents a promising target for the development of novel therapeutics for obesity, substance use disorders, and anxiety-related conditions.

Conclusion

From a serendipitous discovery to their recognition as key players in neuroscience, the journey of CART peptides has been one of continuous revelation. This technical guide has provided a comprehensive overview of their history, quantitative biology, and the experimental methodologies essential for their study. The provided diagrams offer a visual framework for understanding their signaling pathways and the logical flow of research in this area. As the quest for the definitive CART receptor continues and our understanding of their complex functions deepens, CART peptides are poised to remain at the forefront of neuroscience research, offering exciting possibilities for therapeutic intervention in a host of neurological and psychiatric disorders.

References

- 1. Isolation and sequence analysis of a somatostatin-like polypeptide from ovine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntweb.deltastate.edu [ntweb.deltastate.edu]

- 3. Cocaine-and Amphetamine Regulated Transcript (CART) Peptide Is Expressed in Precursor Cells and Somatotropes of the Mouse Pituitary Gland | PLOS One [journals.plos.org]

- 4. Frontiers | A New Insight into the Role of CART in Cocaine Reward: Involvement of CaMKII and Inhibitory G-Protein Coupled Receptor Signaling [frontiersin.org]

- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Immunohistochemical localization of novel CART peptides in rat hypothalamus, pituitary and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CART, a new anorectic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cocaine- and amphetamine-regulated transcript (CART) peptide immunoreactivity in feeding- and reward-related brain areas of young OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CART peptide and opioid addiction: Expression changes in male rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. abcepta.com [abcepta.com]

- 15. bosterbio.com [bosterbio.com]

- 16. lab.moffitt.org [lab.moffitt.org]

- 17. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]

- 18. High expression of GPR160 in prostate cancer is unrelated to CARTp-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Modulatory Role of CART(62-76) on Serotoninergic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators implicated in a wide array of physiological processes, including stress, appetite, and reward. The specific fragment, CART(62-76), has garnered significant attention for its potential interaction with the central serotoninergic (5-HT) system, a key target for therapeutic interventions in mood disorders and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of how CART(62-76) and related peptides modulate serotoninergic pathways, synthesizing key experimental findings, presenting quantitative data, detailing methodologies, and illustrating the proposed signaling mechanisms. The evidence points to a complex, and at times seemingly contradictory, role for CART peptides, suggesting that their effect on serotonin (B10506) neurons may be concentration-dependent, region-specific, and potentially mediated through both direct and indirect mechanisms.

Introduction

The serotoninergic system, originating primarily from the dorsal raphe nucleus (DRN), projects throughout the central nervous system to regulate mood, cognition, and homeostasis. Its dysfunction is a hallmark of depression, anxiety, and other disorders. CART peptides, produced from the cleavage of a pro-peptide, are widely distributed in the brain, with significant expression in areas that overlap with serotoninergic circuits, including the DRN and nucleus accumbens (NAcc).[1] Understanding the interplay between CART peptides, particularly the biologically active fragment CART(62-76), and the 5-HT system is critical for elucidating novel neurobiological mechanisms and identifying potential targets for drug development.

Evidence for Excitatory Modulation of Serotonin Release

A significant body of evidence suggests that CART peptides can enhance the release of serotonin in key brain regions associated with mood and reward.

Quantitative Data: In Vivo Microdialysis

Seminal studies utilizing in vivo microdialysis in freely behaving rats have demonstrated that local administration of CART(62-76) leads to a concentration-dependent increase in extracellular 5-HT levels.[1][2] These findings strongly suggest an excitatory role for the peptide in serotoninergic neurotransmission.

| Parameter | Brain Region | CART Fragment | Concentration | Maximum Increase in Extracellular 5-HT (Mean ± SEM) | Reference |

| Local Infusion Effect | Dorsal Raphe Nucleus (DRN) | CART(62-76) | 10-100 µM | 145.5% ± 70.3% | [1] |

| Local Infusion Effect | Nucleus Accumbens (NAcc) | CART(62-76) | 10-100 µM | 117.2% ± 35.4% | [1] |

| Distal Effect | Nucleus Accumbens (NAcc) | CART(62-76) | 100 µM (infused in DRN) | 45.0% ± 6.1% | [1] |

Proposed Mechanism: Depolarization-Dependent Release

The infusion of CART(62-76) into the DRN, the primary source of forebrain serotonin, not only increases local 5-HT but also elevates 5-HT levels in the distal NAcc.[1][2] This suggests that CART peptides act on receptors located on serotoninergic neurons or their terminals, leading to depolarization and a subsequent increase in neurotransmitter release.[1][2] This proposed mechanism positions CART peptides as potential endogenous antidepressants.[3]

Caption: Proposed excitatory action of CART(62-76) on serotonin neurons.

Evidence for Inhibitory Modulation of Serotonin Pathways

In contrast to the microdialysis findings, more recent studies using different methodologies and a longer CART fragment (55-102) suggest an inhibitory role, particularly in the context of anxiety-like behaviors.

Quantitative Data: LC-MS and c-Fos Imaging

Microinjection of CART(55-102) into the DRN was found to induce anxiogenic effects.[4][5] This behavioral outcome was correlated with a decrease in serotonin levels within the DRN, as measured by liquid chromatography-mass spectrometry (LC-MS), and reduced neuronal activity, indicated by lower c-Fos expression in ventral DRN 5-HT neurons.[4][5][6]

| Parameter | Brain Region | CART Fragment | Dose | Outcome | Reference |

| Neurotransmitter Level | Dorsal Raphe Nucleus (DRN) | CART(55-102) | 100 ng | Significant decrease in serotonin levels | [4] |

| Neuronal Activity | Ventral DRN | CART(55-102) | 500 ng (ICV) | Significant decrease in c-Fos+ TPH2 neurons | [5][6] |

Proposed Mechanism: Indirect Feedforward Inhibition

This anxiogenic and inhibitory effect is hypothesized to be mediated indirectly.[6] Evidence suggests that CART peptides, potentially originating from the Edinger-Westphal nucleus, act on local GABAergic interneurons within the DRN.[6][7] This activation of inhibitory interneurons would lead to increased GABA release, which in turn hyperpolarizes and inhibits the activity of 5-HT neurons, ultimately reducing serotonin release.[6][7] The recently identified putative CART receptor, GPR160, has been localized on these non-5-HT neurons, lending support to this indirect mechanism.[6][8]

Caption: Proposed indirect inhibitory action of CART via GABAergic interneurons.

Discussion: Reconciling Disparate Findings

The apparent contradiction between CART peptides inducing both an increase and a decrease in serotoninergic activity highlights the complexity of this neuromodulatory system. Several factors may contribute to these differing results:

-

Peptide Fragment Specificity: The studies reporting excitatory effects primarily used the shorter CART(62-76) or (61-102) fragments, while the inhibitory findings were observed with the longer CART(55-102).[1][4] These fragments may have different affinities for various receptor subtypes or engage distinct signaling pathways.

-

Methodological Differences: In vivo microdialysis measures extracellular neurotransmitter levels, reflecting a net balance of release, reuptake, and metabolism.[1] In contrast, LC-MS measures total tissue content, while fiber photometry and c-Fos imaging assess real-time neuronal activity.[4][7] It is plausible that CART could increase the synaptic release and turnover of 5-HT (raising extracellular levels) while simultaneously reducing the overall activity and somatic content in a specific subset of neurons.

-

Regional and Circuit Specificity: The inhibitory effects were noted specifically in the ventral DRN, a subregion linked to stress-coping behaviors, whereas the excitatory effects were measured more broadly in the DRN.[1][6] CART's influence is likely highly dependent on the specific microcircuit it is acting upon.

Interaction with Serotonergic Therapeutics

The interplay between CART and the 5-HT system is further underscored by interactions with selective serotonin reuptake inhibitors (SSRIs). In a rat model of neuropathic pain, the condition led to a dramatic increase in CART-immunoreactive fibers in the DRN.[9] Treatment with the SSRI fluoxetine, which produced an anti-pain effect, significantly reduced this CART immunoreactivity, suggesting that the CART system is dynamically regulated during pathological states and their treatment with serotonergic drugs.[9]

Experimental Protocols

In Vivo Microdialysis for Extracellular 5-HT

-

Objective: To measure real-time extracellular levels of serotonin in specific brain nuclei of freely-behaving animals.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgery: Under anesthesia, guide cannulae are stereotaxically implanted, targeting the DRN and/or NAcc. Animals are allowed to recover for several days.

-

Probe Insertion: A microdialysis probe (e.g., 2-mm membrane) is inserted through the guide cannula on the day of the experiment.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a baseline stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: CART peptides (e.g., 10, 30, 100 µM) or vehicle are infused directly into the target nucleus via the microdialysis probe (reverse dialysis).

-

Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Data are typically expressed as a percentage change from the baseline average.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue 5-HT

-

Objective: To accurately quantify the total amount of serotonin within a specific brain tissue sample.

-

Methodology:

-

Animal Model: Male C57BL/6J mice are often used.

-

Drug Administration: A guide cannula is implanted over the DRN. After recovery, mice receive a microinjection of CART peptide (e.g., 100 ng) or aCSF.

-

Tissue Collection: At a defined time point post-injection (e.g., 15 minutes), animals are euthanized, and the brains are rapidly extracted and flash-frozen.

-

Micropunch: The specific brain region (e.g., DRN) is micropunched from frozen brain slices.

-

Sample Processing: The tissue is homogenized, and neurotransmitters are extracted.

-

Analysis: Samples are analyzed on a hybrid quadrupole Orbitrap mass spectrometer coupled with a liquid chromatography system. The abundance of serotonin is determined by comparing its mass-to-charge ratio and retention time to known standards.[4]

-

Caption: Comparative workflow of key experimental approaches.

Conclusion and Future Directions

The modulation of the serotoninergic system by CART peptides is a nuanced and multifaceted process. Evidence supports both excitatory and inhibitory actions, the balance of which is likely determined by the specific CART fragment, the targeted neuronal population within the DRN, and the prevailing physiological or pathological state. The discovery of the GPR160 receptor provides a critical tool for dissecting these complex circuits.

For drug development professionals, this complexity presents both challenges and opportunities. A deeper understanding of how different CART fragments drive opposing effects could lead to the design of highly specific ligands that either enhance or suppress serotoninergic tone in a targeted manner.

Future research should focus on:

-

Directly comparing the effects of CART(62-76) and CART(55-102) on 5-HT neuron activity and release using identical, state-of-the-art techniques like fiber photometry and optogenetics.

-

Elucidating the downstream signaling cascades of the GPR160 receptor in both GABAergic and potentially serotoninergic neurons.

-

Investigating how the interaction between CART and serotonin systems is altered in animal models of depression and anxiety to determine its therapeutic relevance.

References

- 1. CART peptides increase 5-hydroxytryptamine in the dorsal raphe and nucleus accumbens of freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Antidepressant Role of Neurotransmitter CART: Implications for Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CART Peptides Regulate Psychostimulants and May be Endogenous Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming Stress, Hunger, and Pain: Cocaine- and Amphetamine-Regulated Transcript Peptide’s Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for the participation of cocaine- and amphetamine-regulated transcript peptide (CART) in the fluoxetine-induced anti-hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Expression Profile of Cocaine- and Amphetamine-Regulated Transcript (CART) Peptides in the Rat Brain, with a Focus on the CART(62-76) Fragment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression, quantification, and functional pathways of Cocaine- and Amphetamine-Regulated Transcript (CART) peptides in the rat brain. While direct quantitative data for the specific CART(62-76) fragment is limited in published literature, this document summarizes the broader expression profile of its parent peptides, which provides the essential context for its potential physiological roles. We detail established experimental protocols and visualize key workflows and signaling cascades to support further research and development.

Introduction to CART Peptides

Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as a gene whose mRNA levels increased in the rat striatum following the administration of psychostimulants.[1] The gene encodes a pro-peptide that undergoes extensive post-translational processing to yield several biologically active peptide fragments.[2][3] In rats, alternative splicing results in a pro-peptide of either 102 or 89 amino acids.[2][4]

This pro-peptide is cleaved by prohormone convertases PC1/3 and PC2 into major active forms, primarily CART(55-102) and CART(62-102).[5][6] The processing is tissue-specific; for instance, shorter forms like CART(42-89) and CART(49-89) have been isolated from the rat hypothalamus and nucleus accumbens.[2]

The fragment CART(62-76) is a synthetic peptide used in research to probe the function of a specific region of the larger, naturally occurring CART peptides.[7][8] Exogenously applied CART(62-76) has demonstrated biological activity, including inhibiting food intake and modulating serotonin (B10506) levels in the brain, suggesting its utility in functional studies.[8][9] CART peptides are implicated in a wide array of physiological processes, including feeding, reward, stress, and sensory processing.[1][10][11]

Expression Profile of CART Peptides in the Rat Brain

The expression of CART peptides is widespread throughout the central nervous system. The following table summarizes the relative density of CART-immunoreactive cell bodies and fibers in key regions of the rat brain, as determined by immunohistochemical studies.

| Brain Region | Subregion / Nucleus | Relative Expression Level | References |

| Hypothalamus | Arcuate Nucleus (ARC) | High | [5][12] |

| Paraventricular Nucleus (PVN) | High | [5][12] | |

| Lateral Hypothalamic Area (LHA) | High | [12] | |

| Dorsomedial Nucleus (DMH) | High | [12] | |

| Reward Pathway | Nucleus Accumbens (NAc) | High (fibers) | [5][11] |

| Ventral Tegmental Area (VTA) | Moderate | [10] | |

| Limbic System | Amygdala (Basolateral) | Moderate | [11][13] |

| Hippocampus | Moderate | [5] | |

| Sensory Systems | Olfactory Bulb | Moderate | [11] |

| Retina & Projection Areas | Moderate | [11] | |

| Brainstem | Dorsal Raphe Nucleus (DRN) | Moderate | [9] |

| Nucleus of the Solitary Tract | High | [11] | |

| Spinal Cord | Dorsal & Lateral Horns | High | [11] |

Experimental Protocols

Precise characterization of CART peptide expression relies on robust and validated experimental techniques. Below are detailed methodologies for immunohistochemistry (IHC) and radioimmunoassay (RIA), two key methods used in the field.

This protocol provides a standard method for the qualitative and semi-quantitative analysis of CART peptide distribution in rat brain tissue.

1. Tissue Preparation:

- Administer a terminal dose of anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.) to adult Sprague-Dawley or Wistar rats.[14]

- Perform transcardial perfusion, first with 0.1 M phosphate (B84403) buffer (PB, pH 7.4) to clear blood, followed by a fixative solution of 4-5% paraformaldehyde in PB.[14][15]

- Carefully dissect the brain and postfix it in the same fixative solution overnight at 4°C.

- Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30-40% in PB) at 4°C until it sinks (typically 48 hours).[15]

- Snap-freeze the brain in isopentane (B150273) chilled with liquid nitrogen. Store at -80°C until sectioning.

- Using a cryostat, cut coronal or sagittal sections at a thickness of 30-40 µm.

2. Immunohistochemical Staining:

- Wash free-floating sections three times in phosphate-buffered saline (PBS).

- Quench endogenous peroxidase activity by incubating sections in a solution of 3% hydrogen peroxide in PBS for 15 minutes.

- Wash sections again in PBS.

- Perform an antigen retrieval step if necessary (though often not required for CART peptides with good fixation).

- Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100).

- Incubate sections with a primary antibody raised against a CART peptide fragment (e.g., rabbit anti-CART(55-102)) diluted in blocking solution. Incubation is typically performed for 24-48 hours at 4°C.

- Wash sections extensively in PBS.

- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.

- Wash sections in PBS, then incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

- Visualize the signal by incubating sections in a solution containing a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. Monitor the reaction under a microscope and stop it by washing with PBS.

3. Mounting and Analysis:

- Mount the stained sections onto gelatin-coated glass slides.

- Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip using a permanent mounting medium.

- Analyze the distribution and morphology of CART-immunoreactive neurons and fibers using light microscopy.

This protocol outlines a competitive binding assay for the quantitative measurement of CART peptide levels in brain tissue extracts.

1. Brain Tissue Extraction:

- Rapidly dissect specific brain regions of interest (e.g., hypothalamus, nucleus accumbens) from fresh or snap-frozen rat brains.

- Record the wet weight of the tissue.

- Homogenize the tissue in an extraction buffer (e.g., 1 M acetic acid) and boil for 10 minutes to inactivate proteases.

- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

- Collect the supernatant. The peptide-containing extract can be stored at -80°C. For plasma samples, an extraction step using C-18 Sep-Pak columns is often required to concentrate the peptides and remove interfering substances.[16]

2. Radioimmunoassay Procedure:

- Prepare a standard curve using known concentrations of a synthetic CART peptide standard. Perform serial dilutions in RIA buffer.[17]

- Label a set of assay tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples. Assays should be run in duplicate or triplicate.[18]

- Pipette RIA buffer into NSB and B0 tubes.

- Pipette the standard dilutions and unknown sample extracts into their respective tubes.

- Add a specific primary anti-CART antibody to all tubes except TC and NSB. The antibody should be at a dilution determined previously to bind 30-50% of the radiolabeled tracer.

- Add a constant, known amount of radiolabeled CART peptide (e.g., ¹²⁵I-CART(55-102)) to all tubes.

- Vortex all tubes and incubate for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.[18]

3. Separation and Counting:

- Separate antibody-bound peptide from free peptide. This is commonly achieved by adding a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent (e.g., polyethylene (B3416737) glycol).[18]

- Incubate to allow the antibody complex to precipitate.

- Centrifuge all tubes (except TC) at 1000-2000 x g for 30 minutes at 4°C.

- Carefully decant the supernatant. The pellet contains the antibody-bound radiolabeled peptide.

- Measure the radioactivity in the pellets using a gamma counter.

4. Data Analysis:

- Calculate the percentage of tracer bound for each standard and sample relative to the B0 tubes.

- Plot a standard curve of %Bound versus the concentration of the unlabeled standard peptide.

- Determine the concentration of CART peptide in the unknown samples by interpolating their %Bound values from the standard curve.

- Normalize the results to the initial weight of the brain tissue (e.g., in fmol/mg tissue).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed signaling mechanisms of CART peptides.

Conclusion

The expression of CART peptides in the rat brain is robust and localized to key circuits controlling metabolism, reward, and stress. While the specific fragment CART(62-76) is primarily a tool for pharmacological investigation, its actions are best understood within the context of the broader family of endogenously produced CART peptides. The provided protocols for immunohistochemistry and radioimmunoassay offer established frameworks for researchers to further investigate the distribution and regulation of these important neuropeptides. The signaling pathways, though not fully elucidated, point towards a mechanism involving Gi/o-coupled GPCRs, highlighting potential targets for therapeutic development. Future studies employing fragment-specific antibodies and advanced mass spectrometry techniques will be crucial for definitively mapping the endogenous expression of smaller fragments like CART(62-76) within the central nervous system.

References

- 1. The activity of CART peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Immunohistochemical localization of novel CART peptides in rat hypothalamus, pituitary and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological processing of the cocaine and amphetamine-regulated transcript precursors by prohormone convertases, PC2 and PC1/3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CART (62-76) (human, rat) peptide [novoprolabs.com]

- 9. CART peptides increase 5-hydroxytryptamine in the dorsal raphe and nucleus accumbens of freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]

- 11. Cocaine- and amphetamine-regulated transcript peptide immunohistochemical localization in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of CART neurons in the rat and human hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cocaine- and amphetamine-regulated transcript (CART) peptide immunoreactivity in feeding- and reward-related brain areas of young OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Neuronal surface antigen-specific immunostaining pattern on a rat brain immunohistochemistry in autoimmune encephalitis [frontiersin.org]

- 16. phoenixbiotech.net [phoenixbiotech.net]

- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 18. Radioimmunoassays | Revvity [revvity.com]

Physiological Effects of CART(62-76) on Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are a family of neuropeptides extensively involved in the central nervous system's regulation of various physiological processes, including energy homeostasis, reward, and stress.[1][2] Derived from a single gene, the CART transcript is post-translationally processed into several biologically active fragments, with CART(55-102) and CART(62-102) being the most studied.[1]

This technical guide focuses specifically on the physiological effects of the smaller, active fragment, CART(62-76) , on the regulation of food intake. This peptide has garnered significant interest for its potent anorexigenic (appetite-suppressing) properties.[3][4] Understanding its mechanism of action, the neural circuits it modulates, and the quantitative impact it has on feeding behavior is critical for evaluating its therapeutic potential in the context of obesity and metabolic disorders. This document provides a consolidated overview of key quantitative data, detailed experimental protocols, and the underlying neurobiological pathways.

Anorexigenic Effects and Neurobiological Context

Central administration of CART(62-76) has been shown to inhibit food intake.[3][4] Its effects are primarily mediated through interactions within key hypothalamic and brainstem circuits that form the core of the body's energy balance regulation system.

CART peptides are co-expressed with pro-opiomelanocortin (POMC) in anorexigenic neurons of the hypothalamic arcuate nucleus (Arc) in rodents.[1][2] These neurons represent a critical node in the leptin-melanocortin signaling pathway, which suppresses appetite. Conversely, CART-containing neurons are situated to interact with orexigenic (appetite-stimulating) neurons that express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[5][6] Experimental evidence demonstrates that CART(62-76) can effectively attenuate the potent feeding-stimulatory effects of NPY, highlighting a key functional interaction.[3][7]

The anorexigenic action of CART peptides is further supported by evidence of neuronal activation, measured by the expression of the immediate early gene c-Fos, in brain regions integral to feeding control. Following central administration of CART peptides, increased c-Fos expression is observed in the paraventricular nucleus (PVN), dorsomedial nucleus (DMH), and arcuate nucleus (Arc) of the hypothalamus, as well as in brainstem areas like the nucleus of the solitary tract (NTS).[8]

Quantitative Data on Food Intake Modulation

The anorexigenic effects of CART(62-76) have been quantified in various animal models. The following tables summarize the key findings from pertinent studies.

Table 1: Effects of CART(62-76) on Spontaneous and Induced Food Intake

| Peptide Fragment | Animal Model | Administration Route & Dose | Effect on Food Intake | Key Findings | Reference |

| CART(62-76) | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Inhibited spontaneous food intake | Both CART(62-76) and the longer CART(55-102) fragment were effective, though CART(55-102) was found to be more potent. | [7] |

| CART(62-76) | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | Attenuated NPY-induced feeding | Co-injection of CART(62-76) with the orexigenic peptide NPY significantly reduced the hyperphagic response caused by NPY alone. | [7] |

| CART(62-76) | Rat | Intracerebroventricular (i.c.v.) | Induced anxiogenic-like effects | While primarily anorexigenic, CART peptides can also induce anxiety-like behaviors, suggesting a potential confounding factor in feeding studies. | [3][5] |

Table 2: Comparative Efficacy of CART Fragments

| Peptide Fragment | Animal Model | Administration Route & Dose | Comparative Efficacy | Key Findings | Reference |

| CART(55-102) vs. CART(62-76) | Goldfish (Carassius auratus) | Intracerebroventricular (i.c.v.) | CART(55-102) > CART(62-76) | The longer fragment demonstrated higher potency in inhibiting food intake. | [7][9] |

| CART(55-102) vs. CART(62-76) | Rat | Intrathecal (i.t.) | Different effects on nociception | In studies of pain perception, CART(62-76) produced an antihyperalgesic effect at higher concentrations than CART(55-76), indicating fragment-specific activities. | [10][11] |

Signaling Pathways and Neural Circuit Interactions

While a specific receptor for CART peptides remains to be definitively identified, a functional pathway illustrating its anorexigenic effects can be constructed based on current evidence. Central administration of CART(62-76) activates neurons in key hypothalamic nuclei and modulates the activity of other critical neuropeptide systems.

The following diagram illustrates the proposed interactions within the hypothalamic arcuate nucleus, a primary site for integrating peripheral metabolic signals and regulating feeding behavior.

References

- 1. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]

- 3. CART (62-76) (rat, human) | CAS 210978-19-1 | Tocris Bioscience [tocris.com]

- 4. molnova.com [molnova.com]

- 5. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CART peptides in the central control of feeding and interactions with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of CART peptides on food consumption, feeding and associated behaviors in the goldfish, Carassius auratus: actions on neuropeptide Y- and orexin A-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CART(62-76) in the Mesolimbic Reward System: A Technical Guide

An In-depth Examination of the Neuropeptide Fragment's Interaction with Dopaminergic Pathways, Signaling Cascades, and its Implications for Drug Development

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the brain's reward circuitry. The active fragment, CART(62-76), has garnered significant attention for its role in modulating the effects of psychostimulants and influencing motivated behaviors. This technical guide provides a comprehensive overview of the involvement of CART(62-76) in the reward system, with a particular focus on its interactions with the mesolimbic dopamine (B1211576) pathway. We present a synthesis of quantitative data from key studies, detailed experimental protocols for preclinical research, and visual representations of the underlying signaling mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the CART peptide system for the treatment of addiction and other reward-related disorders.

Introduction

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical neural circuit that mediates reward, motivation, and reinforcement.[1] Neuropeptides play a vital modulatory role in this system, and among them, Cocaine- and Amphetamine-Regulated Transcript (CART) peptides have emerged as significant players.[2] First identified as a transcript upregulated by psychostimulant administration, CART peptides, and their fragments, are now known to be involved in a wide range of physiological processes, including feeding, stress, and reward.[3][4]

The biologically active fragments of the CART propeptide, particularly CART(55-102) and the smaller fragment CART(62-76), are of significant interest.[5][6] While much of the research has focused on the longer fragment, evidence suggests that CART(62-76) also possesses biological activity and contributes to the overall effects of the CART system on reward-related behaviors.[7][8] This guide will specifically focus on the actions of CART(62-76) within the reward system, detailing its effects on dopamine signaling, neuronal activity, and behavior, and outlining the experimental approaches used to elucidate these functions.

Quantitative Data on the Effects of CART(62-76) on Reward-Related Behaviors

The following tables summarize the quantitative findings from key studies investigating the impact of CART(62-76) and the related, more extensively studied, CART(55-102) peptide on reward-related behaviors. This data provides a comparative perspective on the potency and efficacy of these fragments.

Table 1: Effects of Intra-Nucleus Accumbens (NAc) Infusion of CART Peptides on Cocaine Self-Administration

| Peptide Fragment | Dose (µ g/side ) | Change in Cocaine Infusions | Change in Breakpoint | Reference |

| CART(55-102) | 0.25 | No significant change | No significant change | [1] |

| CART(55-102) | 1.0 | ↓ | ↓ | [1] |

| CART(55-102) | 2.5 | ↓↓ (Dose-dependent decrease) | ↓↓ (Dose-dependent decrease) | [1] |

Table 2: Dose-Response of Intrathecal CART(62-76) on Antihyperalgesia (Randall-Selitto test)

| Dose (nmol/rat) | Antihyperalgesic Effect (Paw Withdrawal Threshold) | ED₅₀ (nmol/rat) | Reference |

| 3 | Significant increase | \multirow{3}{*}{2.75 (2.32–3.27)} | [8] |

| 10 | Significant increase | [8] |

Note: While this data is from a pain modulation study, it provides a quantitative dose-response for the in vivo bioactivity of CART(62-76).[8] The antihyperalgesic effects of CART(62-76) were found to be µ-opioid receptor-dependent.[8]

Table 3: Comparative Effects of CART Fragments on Locomotor Activity

| Peptide Fragment | Administration Route | Dose | Effect on Locomotor Activity | Reference |

| CART(55-102) | Intra-VTA | 0.2 - 5.0 µ g/side | Dose-dependent increase | [9] |

| CART(62-76) | ICV | Not specified | No effect on anxiety-like behavior (elevated plus maze) | [5] |

Note: Direct comparisons of the effects of CART(62-76) and CART(55-102) on locomotor activity within the same study are limited. Intra-VTA administration of CART(55-102) increases locomotor activity, an effect blocked by a dopamine D2 receptor antagonist.[9] In contrast, intracerebroventricular (ICV) administration of CART(62-76) did not induce anxiety-like behavior, unlike the longer fragment.[5]

Signaling Pathways of CART(62-76) in the Reward System

CART peptides exert their effects through G-protein coupled receptors (GPCRs), although a specific receptor has yet to be definitively identified.[2][7] Studies in cell lines and primary neuronal cultures have elucidated a key signaling pathway initiated by CART peptide binding, which is coupled to inhibitory G-proteins (Gαi/o).[2][7]

This pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of ERK is attenuated by pertussis toxin, confirming the involvement of Gαi/o proteins.[2][7] Downstream, phosphorylated ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), which in turn can regulate the expression of genes, including the CART gene itself, creating a potential feedback loop.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CART(62-76) in the reward system.

Intracerebroventricular (ICV) Injection of CART Peptides in Rats

This protocol describes the procedure for delivering CART peptides directly into the cerebral ventricles of rats to study their central effects.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical drill

-

Stainless steel guide cannula (26-gauge) and dummy cannula

-

Dental cement and skull screws

-

Injection pump and Hamilton syringe

-

CART(62-76) peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Expose the skull and identify bregma.

-

Drill a small hole for the guide cannula implantation. Typical coordinates for the lateral ventricle are: AP -0.8 mm, ML ±1.5 mm from bregma, and DV -3.4 mm from the skull surface.[10]

-

Implant the guide cannula and secure it with dental cement and skull screws. Insert the dummy cannula to maintain patency.

-

Allow the animal to recover for at least one week.

-

For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the Hamilton syringe via tubing.

-

Infuse the CART peptide solution (e.g., 1-5 µL) over a period of 1-2 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.

-

Proceed with behavioral testing as required by the experimental design.[4]

In Vivo Microdialysis for Measuring Dopamine Efflux in the Nucleus Accumbens

This protocol details the method for measuring extracellular dopamine levels in the NAc of freely moving rats following CART peptide administration.

Materials:

-

Rats with pre-implanted guide cannulae targeting the NAc shell or core.

-

Microdialysis probes (2-4 mm membrane)

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

CART(62-76) for systemic or local administration

Procedure:

-

The day before the experiment, insert the microdialysis probe through the guide cannula into the NAc.

-

On the experimental day, connect the probe to the perfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.

-

Allow for a 2-3 hour stabilization period to achieve a stable baseline of dopamine levels.

-

Collect baseline dialysate samples every 10-20 minutes for at least one hour.

-

Administer CART(62-76) (e.g., via ICV, intraperitoneal, or reverse dialysis through the probe).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

At the end of the experiment, perfuse the animal and histologically verify the probe placement.

In Vivo Single-Unit Electrophysiology in the Ventral Tegmental Area

This protocol outlines the procedure for recording the firing activity of individual VTA neurons in response to CART peptide administration.

Materials:

-

Anesthetized or awake, head-fixed rats

-

Stereotaxic frame

-

Recording microelectrodes (e.g., glass micropipettes or tungsten electrodes)

-

Amplifier and data acquisition system

-

Drug delivery system for local application (e.g., microiontophoresis) or systemic administration

-

CART(62-76) solution

Procedure:

-

Position the anesthetized or head-fixed rat in the stereotaxic apparatus.

-

Create a craniotomy over the VTA.

-

Slowly lower the recording electrode into the VTA using a microdrive.

-

Identify putative dopamine neurons based on their characteristic electrophysiological properties: slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[11][12]

-

Once a stable neuron is isolated, record its baseline firing activity for several minutes.

-

Administer CART(62-76) either systemically or locally.

-

Record the neuronal firing rate during and after drug administration to determine any changes in firing frequency or pattern.

-

Mark the recording site for later histological verification.

Discussion and Future Directions

The evidence presented in this guide highlights the significant modulatory role of the CART peptide system, including the fragment CART(62-76), within the mesolimbic reward pathway. While the inhibitory effects of CART peptides on cocaine self-administration are well-documented for the longer fragment CART(55-102), further research is needed to quantify the specific contribution of CART(62-76) to this phenomenon. The signaling cascade involving a putative Gαi/o-coupled GPCR, ERK, and CREB provides a clear framework for the intracellular actions of these peptides.

Future research should focus on several key areas. Firstly, the definitive identification and characterization of the CART receptor(s) is paramount. This will enable the development of specific agonists and antagonists, which are crucial tools for both basic research and therapeutic development. Secondly, a more detailed investigation into the specific quantitative effects of CART(62-76) on dopamine release and neuronal firing in the NAc and VTA is required to fully understand its role in the reward circuit. The use of advanced techniques such as optogenetics and in vivo calcium imaging could provide greater insight into the circuit-level effects of CART(62-76).

Finally, the therapeutic potential of targeting the CART system for addiction and other reward-related disorders warrants further exploration. Given the modulatory, rather than directly inhibitory or excitatory, nature of CART peptides in many contexts, compounds that selectively enhance or dampen CART signaling could offer a more nuanced approach to treating these complex conditions. The information compiled in this technical guide provides a solid foundation for these future endeavors.

Conclusion